
4-Methylbenzyl alcohol
Overview
Description
4-Methylbenzyl alcohol (CAS 589-18-4; synonyms: 4-Tolylcarbinol, p-Methylbenzyl alcohol) is a para-substituted benzyl alcohol derivative featuring a methyl group (-CH₃) at the aromatic ring's para position. It is widely utilized as a precursor in organic synthesis, particularly in catalytic oxidation reactions to produce p-tolualdehyde (4-methylbenzaldehyde), a key intermediate in pharmaceuticals and fragrances . Its enzymatic oxidation via NAD⁺-dependent dehydrogenases highlights its biological relevance in microbial aromatic compound degradation pathways . Industrially, it is classified as a hazardous substance (Risk Phrase R38: irritating to skin) but remains critical in green chemistry applications due to its role in oxidant-free dehydrogenation and photoredox catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzyl alcohol can be synthesized through several methods:
Reduction of p-tolualdehyde: This is the most common method.
Hydrogenation of p-tolualdehyde: This method involves the catalytic hydrogenation of p-tolualdehyde using a palladium catalyst under hydrogen gas.
Industrial Production Methods
In industrial settings, this compound is typically produced by the catalytic hydrogenation of p-tolualdehyde. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
4-Methylbenzyl alcohol undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-methylcyclohexanol using hydrogen gas and a nickel catalyst.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Scientific Research Applications
Fragrance and Flavoring Agent
4-MBA is widely used in the fragrance industry due to its pleasant floral odor. It serves as a key ingredient in perfumes and flavoring agents:
- Fragrance Applications : Utilized in various cosmetic products and household fragrances, contributing to scent profiles.
- Flavoring Applications : Employed in food products to enhance taste .
Chemical Synthesis
The compound acts as a precursor in the synthesis of other chemicals:
- Polycarbonates Production : 4-MBA is used as a raw material for producing polycarbonates, which are essential in manufacturing plastics and resins .
- Synthesis of 4-Methylbenzaldehyde : It can be oxidized to produce 4-methylbenzaldehyde, an important intermediate in organic synthesis .
Electrochemical Applications
Recent studies have highlighted the electrochemical oxidation of 4-MBA:
- Biphasic Electrolysis : Research demonstrated the anodic oxidation of 4-MBA using biphasic electrolysis methods. The process yielded significant amounts of 4-methylbenzaldehyde while maintaining a high current efficiency .
Parameter | Fresh Sample Yield (%) | Recycle Yield (%) |
---|---|---|
Fresh Sample | 15 | - |
Recycle 1 | - | 23 |
Recycle 2 | - | 30 |
Recycle 3 | - | 26 |
This table illustrates the impact of recycling on yield efficiency during electrochemical processes.
Photocatalytic Applications
4-MBA has been explored as a sacrificial reagent in photocatalytic reactions:
- Photocatalytic Oxidation : It can act as an electron donor in photocatalytic systems, enhancing the efficiency of reactions aimed at clean energy production and pollutant degradation. This application is critical for sustainable chemical processes .
Laboratory Reagent
In laboratory settings, 4-MBA is utilized as a reagent for various chemical reactions:
- Analytical Chemistry : Used in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures.
- Organic Synthesis : Serves as a versatile building block in organic synthesis protocols .
Case Study 1: Electrochemical Oxidation
A study on the electrochemical oxidation of benzylic alcohols, including 4-MBA, demonstrated effective conversion to aldehydes under mild conditions without using chemical oxidants. The results indicated that optimizing reaction parameters significantly improved yields compared to traditional methods .
Case Study 2: Photocatalytic Fuel Production
Research involving photocatalytic systems highlighted that adding alcohols like 4-MBA can enhance electron/hole separation efficiency, leading to higher quantum yields in hydrogen production reactions. This finding underscores the potential of using organic compounds as electron donors in sustainable energy applications .
Mechanism of Action
The mechanism of action of 4-Methylbenzyl alcohol involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of 4-methylbenzaldehyde. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of 4-methylcyclohexanol. The specific pathways and molecular targets depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
Substituent Effects on Reactivity in Catalytic Oxidation
The electronic nature of substituents on benzyl alcohols influences their reactivity in oxidation reactions. Comparative studies using heterogeneous catalysts reveal:
Table 1: Catalytic Oxidation of Benzyl Alcohol Derivatives Under Cu–Ni Nanoparticle Catalysis
Compound | Conversion (%) | Selectivity to Aldehyde (%) | Reaction Conditions |
---|---|---|---|
4-Methylbenzyl alcohol | 73.8 | 24.4 | 100°C, 5 bar O₂, 4 h |
4-Methoxybenzyl alcohol | 87.9 | 28.3 | 100°C, 5 bar O₂, 4 h |
4-Chlorobenzyl alcohol | 87.3 | 25.2 | 100°C, 5 bar O₂, 4 h |
Despite the presence of electron-donating (methyl, methoxy) and electron-withdrawing (chloro) groups, conversions and selectivities remain comparable, suggesting minimal electronic effects under these conditions . However, Ag–MnO₂ catalysts exhibit >99% conversion and selectivity for all derivatives, emphasizing the role of catalyst design in overriding substituent effects .
Positional Isomer Reactivity
Steric hindrance significantly impacts reactivity among positional isomers:
Table 2: Activity of Methyl-Substituted Benzyl Alcohols
Compound | Relative Activity (Descending Order) | Key Factor |
---|---|---|
This compound | Highest | Minimal steric hindrance |
3-Methylbenzyl alcohol | Moderate | Intermediate steric effects |
2-Methylbenzyl alcohol | Lowest | High steric hindrance |
The para-substituted isomer demonstrates superior activity due to unhindered access to catalytic sites, whereas ortho-substitution reduces reactivity .
Functional Group Variations
4-Methoxybenzyl Alcohol
- Exhibits higher oxidative conversion (87.9%) than this compound in Cu–Ni systems, likely due to the methoxy group’s electron-donating properties enhancing intermediate stability .
- Forms 4-methoxybenzaldehyde quantitatively in oxidant-free conditions, highlighting its utility in selective aldehyde synthesis .
4-Chlorobenzyl Alcohol
- Despite its electron-withdrawing chloro group, achieves 87.3% conversion under Cu–Ni catalysis, comparable to 4-methyl and 4-methoxy derivatives .
4-(Trifluoromethyl)benzyl Alcohol (4-TBA)
- A fluorinated analog with enhanced lipophilicity, used in biochemical studies and as a catalyst in organic synthesis. Its strong electron-withdrawing -CF₃ group modifies reactivity in cross-coupling reactions .
4-Hydroxybenzyl Alcohol
- Contains a hydroxyl group at the para position, imparting antioxidant properties. Unlike this compound, it is explored for pharmaceutical applications but shows reduced thermal stability .
4-(Methylthio)benzyl Alcohol
- Features a methylthio (-SCH₃) group, enhancing sulfur-containing compound synthesis. Its higher molecular weight (154.227 g/mol) and distinct electronic profile differentiate its applications from this compound .
Physicochemical and Functional Comparisons
Table 3: Key Properties of Benzyl Alcohol Derivatives
Property | This compound | 4-Methoxybenzyl Alcohol | 4-Chlorobenzyl Alcohol |
---|---|---|---|
Molecular Formula | C₈H₁₀O | C₈H₁₀O₂ | C₇H₇ClO |
Molecular Weight (g/mol) | 122.16 | 138.16 | 142.58 |
Boiling Point (°C) | 217–220 | 249–251 | 230–232 |
Key Application | p-Tolualdehyde precursor | High-yield aldehyde synthesis | Chlorinated intermediate |
Reference |
Biological Activity
4-Methylbenzyl alcohol, also known as alpha-hydroxy-p-xylene or 4-tolylcarbinol, is a compound classified under benzyl alcohols, characterized by its molecular formula and a molecular weight of approximately 122.17 g/mol. This compound is notable for its presence in various biological systems, including plants and animals, and has garnered attention for its diverse biological activities.
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity, particularly against various microorganisms. Research indicates that it can enhance the efficacy of other antimicrobial agents when used in combination. For instance, studies have shown that it synergistically increases the antimicrobial effects of 1,2-alkanediols against pathogens such as Aspergillus niger, a common mold that poses challenges in food preservation and cosmetic formulations .
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Activity Level | Reference |
---|---|---|
Aspergillus niger | High | |
Escherichia coli | Moderate | |
Staphylococcus aureus | Moderate |
2. Metabolic Role
As a primary metabolite, this compound plays crucial roles in various physiological processes. It is involved in the metabolic pathways of several organisms and contributes to their growth and development. The compound is present in all living organisms, highlighting its fundamental biological significance .
3. Toxicological Considerations
While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies utilizing computational quantitative structure-activity relationship (QSAR) models have been employed to assess its safety and potential toxic effects . The findings suggest that while it has low toxicity at typical exposure levels, further research is warranted to fully understand its long-term effects.
Case Study 1: Cosmetic Applications
In the cosmetic industry, formulations containing this compound have been developed for their preservative qualities. A study demonstrated that incorporating this compound into skin care products significantly reduced microbial contamination, thereby extending shelf life without compromising product safety .
Case Study 2: Food Preservation
Research has also explored the use of this compound as a natural preservative in food products. Its ability to inhibit mold growth was tested in various food matrices, revealing promising results for extending the freshness of perishable goods .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-methylbenzyl alcohol and preventing its autoxidation during purification?
- Methodological Answer : this compound is prone to autoxidation, especially under ambient conditions. During synthesis (e.g., via Ce(IV)-mediated oxidation of p-xylene), inert atmospheres (argon) are critical to suppress side reactions. Work-up procedures must exclude air to minimize overoxidation to aldehydes or carboxylic acids. For example, unprotected reactions yield 19% this compound, while argon-protected reactions achieve 55% . Use anhydrous solvents and sealed systems to stabilize the product.
Q. How should this compound be stored to ensure stability in experimental workflows?
- Methodological Answer : Store in tightly sealed containers under inert gas (argon or nitrogen) in cool, dry environments. Exposure to oxidizing agents, moisture, or acidic conditions accelerates degradation. Safety data sheets recommend ventilation and avoiding contact with reactive agents like acid chlorides . For long-term stability, aliquot into small volumes to minimize repeated exposure to air.
Q. What are the standard catalytic methods for oxidizing this compound to 4-methylbenzaldehyde?
- Methodological Answer : Common methods include:
- Pd(OAc)₂/Et₃N systems : Achieves 90% conversion at 24 hours under ambient, oxygen-free conditions .
- GO-Ir complexes : Converts benzylic alcohols to carbonyl compounds with high selectivity (data specific to this compound not quantified) .
- Ce(IV) in HOAc/H₂O : Requires substrate excess to avoid overoxidation, with rate constants of 0.052 M⁻¹s⁻¹ for this compound .
Advanced Research Questions
Q. How do reaction mechanisms differ between Pd-catalyzed and gold-catalyzed oxidation of this compound?
- Methodological Answer :
- Pd-mediated systems (e.g., Pd(OAc)₂/Et₃N) likely operate via a coordination complex (Pd(OAc)₂(Et₃N)), enabling hydride transfer without external oxidants .
- Gold catalysts (e.g., (IPr)AuCl/AgClO₄) favor γ-alkoxylation with >95% regioselectivity in allylic alcohol reactions, suggesting outer-sphere mechanisms . Mechanistic studies using trapping agents (e.g., this compound in benzaldehyde reduction) confirm intermediate iron-alcohol complexes .
Q. How can researchers optimize esterification of this compound with acetic anhydride?
- Methodological Answer : HBeta zeolite catalysts with strong Brønsted acid sites (SBAS) achieve >99% yield of 4-methylbenzyl acetate under optimized conditions: 10 mg catalyst, 0.5 mmol reactants, 1 h reaction in cyclohexane at room temperature . Acid site density directly correlates with activity; phosphorus doping reduces SBAS and esterification rates (57% at 1.0% P) .
Q. What analytical techniques are critical for resolving contradictions in oxidation product distributions?
- Methodological Answer :
- NMR spectroscopy : Monitors real-time conversion (e.g., Pd-mediated reactions ) and identifies intermediates.
- GC-MS/HPLC : Quantifies aldehydes, acids, and acetates in complex mixtures .
- In situ IR spectroscopy : Tracks carbonyl group formation during catalytic oxidation .
Q. How does regioselectivity in alkoxylation reactions involving this compound depend on catalyst choice?
- Methodological Answer : Gold catalysts (e.g., (IPr)AuCl) favor γ-alkoxylation (>95% selectivity) in reactions with allylic alcohols, while α-products arise from secondary pathways. Kinetic studies show γ-selectivity remains dominant even at high conversions (85%) . Contrastingly, Pd systems focus on direct oxidation rather than alkoxylation.
Q. Data Contradiction Analysis
- Autoxidation Artifacts : Discrepancies in product yields (e.g., 19% vs. 55% alcohol under air vs. argon) highlight the need for rigorous inert conditions .
- Catalyst Efficiency : Pd systems outperform Ce(IV) in oxidation rates but require amine co-catalysts (e.g., Et₃N boosts conversion from 2% to 76%) .
Q. Safety and Compliance
Properties
IUPAC Name |
(4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTDMTZBNYGUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Record name | P-METHYL BENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20621 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025574 | |
Record name | 4-Methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-methyl benzyl alcohol appears as needles or off-white crystalline powder. (NTP, 1992), White solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS], Solid, White solid; Weak floral aroma | |
Record name | P-METHYL BENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20621 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Methylbenzyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11178 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4-Methylbenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Methylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2042/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
423 °F at 760 mmHg (NTP, 1992), 217 °C, 217.00 to 218.00 °C. @ 760.00 mm Hg | |
Record name | P-METHYL BENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20621 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-METHYLBENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Methylbenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 to 10 mg/mL at 70.7 °F (NTP, 1992), Very soluble in ether, ethanol, In water, 0.063 M (7,710 mg/L) at 25 °C, 7710 mg/L @ 25 °C (exp), Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | P-METHYL BENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20621 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-METHYLBENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Methylbenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Methylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2042/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.978 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.978 g/cu cm at 22 °C | |
Record name | P-METHYL BENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20621 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-METHYLBENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg], 0.053 mm Hg at 25 °C | |
Record name | 4-Methylbenzyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11178 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4-METHYLBENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from ligroin, White crystalline powder | |
CAS No. |
589-18-4, 31831-37-5 | |
Record name | P-METHYL BENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20621 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Methylbenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xylene-α-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXZ915A627 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-METHYLBENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Methylbenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 to 142 °F (NTP, 1992), 61.5 °C, 61 - 62 °C | |
Record name | P-METHYL BENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20621 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-METHYLBENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Methylbenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.